7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
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Description
The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .Mechanism of Action
Target of Action
The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .
Result of Action
The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .
Future Directions
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPMJHCJGOPRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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